Anticancer Potency Against MCF‑7 Breast Cancer Cells vs. Rescovitine
1‑Benzoyl‑3‑(2‑methoxyethyl)thiourea has been reported to inhibit the growth of MCF‑7 breast cancer cells, with an IC50 value of 28 μM, indicating significant cytotoxicity in this cell line . This activity is approximately 4.4‑fold less potent than the positive control rescovitine (IC50 = 6.3 μM) but still represents a meaningful level of antiproliferative effect for an early‑stage benzoylthiourea derivative lacking additional optimization [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | Rescovitine: IC50 = 6.3 μM |
| Quantified Difference | Rescovitine is 4.4‑fold more potent (28 μM / 6.3 μM ≈ 4.44) |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure |
Why This Matters
This 28 μM IC50 value provides a benchmark for the compound's baseline cytotoxicity, enabling researchers to assess the impact of further structural modifications on potency.
- [1] Southan C. Comment on compound activity. Hypothesis. 2017. View Source
